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Compound of Interest

Compound Name: (Rac)-Lys-SMCC-DM1

Cat. No.: B10801016 Get Quote

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1

Executive Summary
(Rac)-Lys-SMCC-DM1 is a pivotal molecule in the field of targeted cancer therapy, primarily

recognized as the active, lysosomally-metabolized catabolite of the antibody-drug conjugate

(ADC), ado-trastuzumab emtansine (T-DM1). This guide provides a comprehensive technical

overview of its structure, chemical properties, and the experimental methodologies associated

with its synthesis and application. As a potent cytotoxic agent attached to a linker and an amino

acid, it represents the fundamental unit responsible for the therapeutic effect of certain lysine-

conjugated ADCs after their internalization into target cancer cells. This document is intended

for researchers, scientists, and professionals in drug development who are working with or

exploring the use of maytansinoid-based ADCs.

Molecular Structure and Components
(Rac)-Lys-SMCC-DM1 is a conjugate composed of three distinct chemical entities: the amino

acid lysine, the heterobifunctional crosslinker SMCC, and the cytotoxic maytansinoid payload,

DM1. The term "(Rac)" indicates that the compound is a racemate, a mixture of stereoisomers.

DM1 (Mertansine): A potent anti-mitotic agent, DM1 is a thiol-containing maytansinoid that

inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
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SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable,

heterobifunctional crosslinker.[3][4] It contains an N-hydroxysuccinimide (NHS) ester that

reacts with primary amines (like the ε-amino group of lysine) to form a stable amide bond,

and a maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether

bond.[5][6]

Lysine (Lys): An amino acid. In the context of an ADC like T-DM1, the SMCC linker is first

attached to the ε-amino group of a lysine residue on the antibody.[7] Upon lysosomal

degradation of the antibody, the DM1-SMCC moiety remains attached to this single lysine

residue, forming Lys-SMCC-DM1.

The logical relationship and assembly of these components are illustrated in the diagram

below.
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Caption: Assembly of (Rac)-Lys-SMCC-DM1 from its core components.

Chemical Properties and Data
The physicochemical properties of (Rac)-Lys-SMCC-DM1 are critical for its biological activity

and pharmacokinetic profile. A summary of its key chemical data is presented below.
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Property Value Source

Molecular Formula C₅₃H₇₅ClN₆O₁₅S [8][9]

Molecular Weight 1103.7 g/mol [8][9]

IUPAC Name

2-amino-6-[[4-[[3-[3-[[1-[(11-

chloro-21-hydroxy-12,20-

dimethoxy-2,5,9,16-

tetramethyl-8,23-dioxo-4,24-

dioxa-9,22-

diazatetracyclo[19.3.1.110,14.

03,5]hexacosa-

10,12,14(26),16,18-pentaen-6-

yl)oxy]-1-oxopropan-2-yl]-

methylamino]-3-

oxopropyl]sulfanyl-2,5-

dioxopyrrolidin-1-

yl]methyl]cyclohexanecarbonyl]

amino]hexanoic acid

[8]

CAS Number 1281816-04-3 [10]

XLogP3 -0.2 [9]

Hydrogen Bond Donors 6 [9]

Hydrogen Bond Acceptors 16 [9]

Topological Polar Surface Area 312 Å² [9]

Solubility

Soluble in DMSO.[10][11]

Various formulations exist for

in vivo use, often involving

DMSO, PEG300, Tween-80,

and saline or corn oil.[10]

Storage Conditions

Store at -20°C for short-term (1

month) or -80°C for long-term

(6 months), preferably under a

nitrogen atmosphere.[12]
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Mechanism of Action: Microtubule Disruption
The cytotoxicity of Lys-SMCC-DM1 is conferred by the DM1 payload.[11] As a maytansinoid,

DM1 is a highly potent tubulin inhibitor.[1] After an ADC like T-DM1 is internalized by a target

cell and trafficked to the lysosome, the antibody backbone is degraded, releasing the Lys-

SMCC-DM1 catabolite.[8] This molecule can then enter the cytoplasm, where DM1 binds to

tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by

inhibiting their assembly.[1][13] The failure to form a proper mitotic spindle prevents cells from

progressing through mitosis, ultimately leading to G2/M phase cell cycle arrest and the

induction of apoptosis (programmed cell death).

The signaling pathway is depicted in the following diagram.
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Caption: ADC internalization and DM1's mechanism of action pathway.
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Experimental Protocols
Synthesis of a Lysine-Linked ADC (General Protocol)
The synthesis of an ADC like T-DM1, which generates Lys-SMCC-DM1 upon metabolism, is a

two-step process involving the random modification of lysine residues.[4][14] This protocol is

adapted for a laboratory scale.

Objective: To conjugate a thiol-containing payload (e.g., DM1) to a monoclonal antibody (mAb)

via the SMCC linker.

Materials:

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

SMCC or Sulfo-SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).

DM1 payload.

Quenching reagent (e.g., Glycine or Tris).

Purification system (e.g., Protein A chromatography or Size Exclusion Chromatography -

SEC).

Reaction buffers: Amine conjugation buffer (e.g., 10 mM sodium bicarbonate, pH 8.5).[15]

Workflow Diagram:
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Start: Purified mAb
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Caption: General experimental workflow for lysine-based ADC conjugation.

Procedure:
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Antibody Preparation: Buffer exchange the mAb into the amine conjugation buffer (pH 8.0-

8.5) to ensure primary amines are deprotonated and reactive. Adjust concentration to 5-10

mg/mL.

Linker Reaction (Antibody Modification):

Prepare a stock solution of SMCC linker (e.g., 20 mM in DMA).[15]

Add a molar excess of the SMCC linker to the antibody solution while gently stirring. A

typical molar ratio is between 8:1 and 23:1 (linker:mAb), depending on the desired drug-to-

antibody ratio (DAR).[15]

Allow the reaction to proceed for 1-2 hours at room temperature.[15]

Intermediate Purification (Optional but Recommended): Remove excess, unreacted SMCC

linker using a desalting column (e.g., G25) to prevent it from reacting with the payload in the

next step.

Payload Conjugation:

Add the DM1 payload to the mAb-SMCC solution. The maleimide groups on the antibody

will react with the thiol group of DM1.

Incubate for 2-4 hours at room temperature, protected from light.

Quenching: Add a quenching reagent like glycine to a final concentration of ~20 mM to react

with and cap any remaining maleimide or NHS-ester groups. Incubate for 1 hour.[15]

Final Purification: Purify the resulting ADC using SEC or Protein A affinity chromatography to

remove unconjugated payload, linker fragments, and aggregates.

Characterization: Analyze the final ADC product to determine the average DAR, purity, and

aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC),

Mass Spectrometry (MS), and SEC.[7]

In Vitro Cytotoxicity Assay
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lys-SMCC-DM1 on

cancer cell lines.

Materials:

Cancer cell lines (e.g., HER2-positive KPL-4 or HER2-negative MDA-MB-468).[10]

Complete cell culture medium (e.g., DMEM with 10% FBS).

Lys-SMCC-DM1 dissolved in DMSO.

96-well cell culture plates.

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

Plate reader (luminometer or spectrophotometer).

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

Compound Preparation: Prepare a serial dilution of Lys-SMCC-DM1 in complete culture

medium. Start from a high concentration (e.g., 1000 nM) and perform 1:3 or 1:5 serial

dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared

compound dilutions to the respective wells.

Incubation: Incubate the plates for 72-96 hours.

Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:
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Subtract the background signal (no-cell control).

Normalize the data to the vehicle control (defined as 100% viability).

Plot the normalized viability (%) against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the

IC₅₀ value. Lys-SMCC-DM1 has shown IC₅₀ values of 24.8 nM in KPL-4 cells and 40.5 nM

in MDA-MB-468 cells.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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